Dexfenfluramine

Catalog No.
S525770
CAS No.
3239-44-9
M.F
C12H16F3N
M. Wt
231.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dexfenfluramine

CAS Number

3239-44-9

Product Name

Dexfenfluramine

IUPAC Name

(2S)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine

Molecular Formula

C12H16F3N

Molecular Weight

231.26 g/mol

InChI

InChI=1S/C12H16F3N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3/t9-/m0/s1

InChI Key

DBGIVFWFUFKIQN-VIFPVBQESA-N

SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F

Solubility

2.15e-02 g/L

Synonyms

(S)-Fenfluramine; Dexfenfluramine; Dexfenfluramina; Dexfenfluraminum; (+)-Fenfluramine; Dextrofenfluramine

Canonical SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F

Isomeric SMILES

CCN[C@@H](C)CC1=CC(=CC=C1)C(F)(F)F

Description

The exact mass of the compound Dexfenfluramine is 231.12348 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 4.1x10+2 mg/l at 25 °c (est)2.15e-02 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines. It belongs to the ontological category of fenfluramine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Dexfenfluramine belongs to a class of drugs called serotonin reuptake inhibitors (SRIs). These medications work by increasing the levels of serotonin, a neurotransmitter, in the brain. Research suggests that dexfenfluramine specifically affects a specific serotonin pathway involved in feelings of satiety (feeling full) and appetite control []. Studies in animals demonstrated that dexfenfluramine decreased food intake and body weight [].

Clinical Trials for Weight Loss

Dexfenfluramine was initially studied in clinical trials as a potential treatment for obesity. These studies showed promising results, with participants experiencing significant weight loss compared to a placebo group []. However, further investigation revealed a rare but serious side effect – valvular heart disease []. This discovery led to the withdrawal of dexfenfluramine from the market.

Research on Appetite Regulation

Despite its withdrawal, research using dexfenfluramine has contributed to the understanding of appetite regulation. Studies using the drug helped to elucidate the role of serotonin in satiety and food intake. This knowledge continues to inform the development of new medications for weight management [].

Dexfenfluramine is a serotonergic anorectic drug, primarily known for its role in appetite suppression. It is the d-enantiomer of fenfluramine and was marketed under the name Redux. Initially approved by the United States Food and Drug Administration for weight loss in the mid-1990s, it was withdrawn from the market due to serious cardiovascular side effects, including heart valve disease and pulmonary hypertension . The chemical formula for dexfenfluramine is C12H16F3NC_{12}H_{16}F_{3}N, with a molecular weight of approximately 231.26 g/mol .

Dexfenfluramine acts by increasing the levels of the neurotransmitter serotonin in the brain. It achieves this through two main mechanisms:

  • Serotonin Reuptake Inhibition: Dexfenfluramine binds to the serotonin reuptake pump, preventing it from reabsorbing serotonin released by neurons. This leads to a higher concentration of serotonin in the synaptic cleft, the space between neurons.
  • Serotonin Release: Dexfenfluramine may also directly stimulate the release of serotonin from presynaptic neurons [].

The increased serotonin activity in the brain is believed to suppress appetite and promote feelings of satiety [].

Dexfenfluramine undergoes several metabolic reactions in the body. The primary metabolic pathway involves N-deethylation, producing nordexfenfluramine, which can further undergo deamination to yield 1-(3-trifluoromethylphenyl)propan-2-ol. Other reactions include hydroxylation and decarboxylation, leading to various metabolites such as mm-trifluoromethylbenzoic acid and its glycine conjugate .

The mechanism of action of dexfenfluramine centers on its ability to increase serotonin levels in the brain. It acts as a serotonin reuptake inhibitor, binding to the serotonin transporters and preventing the reabsorption of serotonin. This leads to enhanced serotonergic transmission in feeding behavior centers located in the hypothalamus, effectively suppressing appetite for carbohydrates . Its half-life ranges from 17 to 20 hours, indicating a relatively prolonged effect on serotonin levels .

Dexfenfluramine can be synthesized through various methods. A notable process involves the ethylation of (S),(S)-N-(1-phenylethyl)-α-methyl-3-(trifluoromethyl)benzeneethanamine, followed by reductive debenzylation. The final product can be converted into dexfenfluramine hydrochloride through salification with hydrochloric acid in suitable solvents like aliphatic ketones or alcohols . The synthesis emphasizes careful control over reaction conditions to ensure purity and yield.

Dexfenfluramine exhibits significant interactions with various drugs. For instance, combining it with amitriptyline can increase the risk of serotonin syndrome, while its metabolism may be altered when taken with medications like abatacept or acebutolol . These interactions highlight the importance of monitoring concurrent drug use in patients who may have been prescribed dexfenfluramine.

Dexfenfluramine shares structural similarities with several other compounds used for weight management or appetite suppression. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityMechanism of ActionApproved Status
FenfluramineD-enantiomerSerotonin reuptake inhibitorWithdrawn
SibutramineStructurally relatedNorepinephrine-dopamine reuptake inhibitorWithdrawn
PhentermineSimilar backboneAppetite suppressant via norepinephrine releaseApproved (with restrictions)
LorcaserinSimilar pharmacophoreSelective serotonin receptor agonistWithdrawn

Dexfenfluramine is unique due to its specific action on serotonin transporters without stimulating effects commonly associated with amphetamines. Its withdrawal from the market contrasts with some similar compounds that have remained available under strict regulations.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

231.12348400 g/mol

Monoisotopic Mass

231.12348400 g/mol

Heavy Atom Count

16

LogP

3.5
log Kow = 3.7 (est)
3.5

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E35R3G56OV

Drug Indication

For the management of obesity including weight loss and maintenance of weight loss in patients on a reduced calorie diet

Therapeutic Uses

The Food and Drug Administration, acting on ... evidence about significant side-effects associated with fenfluramine and dexfenfluramine, has asked the manufacturers to voluntarily withdraw both treatments for obesity from the market. ... Both companies have agreed to voluntarily withdraw their drugs. The FDA is not requesting the withdrawal of phentermine, the third widely used medication for obesity. The action is based on ... findings from doctors who have evaluated patients taking these two drugs with echocardiograms, a special procedure that can test the functioning of heart valves. These findings indicate that approximately 30 percent of patients who were evaluated had abnormal echocardiograms, even though they had no symptoms. This is a much higher than expected percentage of abnormal test results.

Pharmacology

Used to treat diabetes and obesity, Dexfenfluramine decreases caloric intake by increasing serotonin levels in the brain’s synapses. Dexfenfluramine acts as a serotonin reuptake inhibitor. It also causes release of serotonin from the synaptosomes.

MeSH Pharmacological Classification

Serotonin Receptor Agonists

ATC Code

A - Alimentary tract and metabolism
A08 - Antiobesity preparations, excl. diet products
A08A - Antiobesity preparations, excl. diet products
A08AA - Centrally acting antiobesity products
A08AA04 - Dexfenfluramine

Mechanism of Action

Dexfenfluramine binds to the serotonin reuptake pump. This causes inhbition of serotonin reuptake. The increased levels of serotonin lead to greater serotonin receptor activation which in turn lead to enhancement of serotoninergic transmission in the centres of feeding behavior located in the hypothalamus. This suppresses the appetite for carbohydrates.
The anorectic agent dexfenfluramine (dex) causes the development of primary pulmonary hypertension in susceptible patients by an unknown mechanism. We compared the effects of dex with those of its major metabolite, nordexfenfluamine (nordex), in the isolated perfused rat lung and in isolated rings of resistance pulmonary arteries. Nordex caused a dose-dependent and more intense vasoconstriction, which can be inhibited by the nonspecific 5-hydroxytryptamine type 2 (5-HT(2)) blocker ketanserin. Similarly a rise in cytosolic calcium concentration ([Ca(2+)](i)) in dispersed pulmonary artery smooth muscle cells (PASMCs) induced by nordex could be prevented by ketanserin. Unlike prior observations with dex, nordex did not inhibit K(+) current or cause depolarization in PASMCs. Removal of Ca(2+) from the tissue bath or addition of nifedipine (1 microM) reduced ring contraction to nordex by 60 +/- 9 and 63 +/- 4%, respectively. The addition of 2-aminoethoxydiphenyl borate (2-APB), a blocker of store-operated channels and the inositol 1,4,5-trisphosphate receptor, caused a dose-dependent decrease in the ring contraction elicited by nordex. The combination of 2-APB (10 microM) and nifedipine (1 microM) completely ablated the nordex contraction. Likewise the release of Ca(2+) from the sarcoplasmic reticulum by cyclopiazonic acid markedly reduced the nordex contraction while leaving the KCl contraction unchanged. We conclude that nordex may be responsible for much of the vasoconstriction stimulated by dex, through the activation of 5-HT(2) receptors and that the [Ca(2+)](i) increase in rat PASMCs caused by dex/nordex is due to both influx of extracellular Ca(2+) and release of Ca(2+) from the sarcoplasmic reticulum.
Plasma levels of serotonin are elevated in primary pulmonary hypertension even after bilateral lung transplantation, suggesting a possible etiologic role. Serotonin is released primarily from the small intestine. Anorectic agents, such as dexfenfluramine, which can cause pulmonary hypertension, are known to inhibit potassium channels in vascular smooth muscle cells. We examined the hypothesis that dexfenfluramine may stimulate release of serotonin from the ileum by inhibition of K+ channels. In an isolated loop of rat ileum perfused with a physiological salt solution, the administration of dexfenfluramine, its major metabolite D-norfenfluramine, the potassium channel blocker 4-aminopyridine (5 mM), and caffeine (30 mM) increased serotonin levels in the venous effluent. Potassium chloride (60 mM) tended to increase serotonin levels. In genetically susceptible individuals, dexfenfluramine may induce pulmonary hypertension by increasing cytosolic calcium in enterochromaffin cells of the small intestine, thus releasing serotonin and causing vasoconstriction. This work indicates that dexfenfluramine and its major metabolite d-norfenfluramine can increase serotonin release from the small intestine.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A4 (HTT) [HSA:6532] [KO:K05037]

Vapor Pressure

4.1X19-2 mm Hg at °C (est)

Other CAS

3239-44-9

Absorption Distribution and Excretion

Well-absorbed from the gastrointestinal tract.
It is not known whether dexfenfluramine is excreted into human milk. However, the drug is excreted into rat milk.
The pharmacokinetics of dexfenfluramine (d-F) and its metabolite dexnorfenfluramine (d-NF) were compared in 10 obese (145 + or - 13 s.d. % of ideal body weight (IBW)) and 10 non-obese healthy volunteers (93 + or - 8% IBW). Each group included five men and five women, aged 28 + or - 8 years. Subjects were given single doses of d-F i.v. (15.5 mg base infused over 3 hr) and orally (25.9 mg base in capsules) on separate occasions. After i.v. infusion in obese subjects, the volume of distribution (Vss) of d-F was significantly higher (969.7 + or - 393.3 l; 95% CI 688.6-1250 l) than in controls (668.7 + or - 139.6 l; 95% CI 568.9-768.5 l; P < 0.01). Clearance was not significantly different (43.9 + or - 21.0 l hr-1 vs 37.3 + or - 10.6 l hr-1) and the terminal half-life tended to be longer (17.8 + or - 9.4 vs 13.5 + or - 3.9 h NS). Combined data from the two groups indicated a positive correlation between Vss and % IBW (r = 0.544; P < 0.02). The oral bioavailability of d-F was 0.61 + or - 0.15 in obese subjects and 0.69 + or - 0.11 in controls. There was no significant difference between obese subjects and controls in Cmax, tmax and t1/2,z (Cmax: 20.1 + or - 6.7 and 27.3 + or - 6.2 micrograms l-1; tmax: 3.5 vs 3.0; t1/2,z: 16.5 + or - 7.1 vs 14.5 + or - 2.6 hr respectively). The AUC ratio expressed in molar units for d-F/d-NF was 2.29 + or - 1.78 (i.v.) vs 1.25 + or - 0.64 (oral) in obese subjects and 2.05 + or - 1.26 (i.v.) vs 1.40 + or - 0.87 (oral) in controls.

Metabolism Metabolites

Large doses of dexfenfluramine in animals cause a decrease of serotoninergic markers but none of the species so far investigated shows sufficient kinetic and metabolic similarity with man to be a valid model for safety studies. The plasma kinetics of dexfenfluramine and its active metabolite dexnorfenfluramine were therefore studied in baboon, rhesus and cynomolgus monkeys given dexfenfluramine hydrochloride orally (2 mg/kg) in order to investigate whether any of these primates have a biodisposition particularly similar to man. 2. The drug was rapidly N-deethylated to dexnorfenfluramine achieving comparatively low mean maximum plasma levels (Cmax) of 12-14 ng/ml in all primates, and rapidly disappeared thereafter with half-lives (t1/2) ranging from 2 to 3 h in the baboon and rhesus monkey to 6 h in the cynomolgus monkey. Its normetabolite reached higher mean Cmax (52-97 ng/ml) and the t1/2's were longer, varying from about 11 h in the rhesus monkey to 22 h in the cynomolgus monkey. The metabolite-to-parent drug ratio (14-37), in terms of plasma area under curve (AUC), greatly exceeded that in man (< 1), being higher than in all species investigated so far. 3. Comparative repeat dose simulation in monkey and man indicated that the dosage in primates would need to be increased 10-fold to achieve comparable dexfenfluramine steady-state plasma Cmax, producing nor-metabolite levels several times those in man, whilst for comparable metabolite Cmax, those of the parent drug would be correspondingly too low. 4. In view of the different mechanism of action of dexfenfluramine and dexnorfenfluramine within the serotoninergic system none of these primates is therefore a suitable model for safety assessment in terms of exposure of the active moieties in comparison with man.
Dexfenfluramine has been widely used as an appetite suppressant in the treatment of obesity. It was recently shown that the apparent non-renal clearance of dexfenfluramine was significantly lower in poor metabolizers than in extensive metabolisers of debrisoquine which suggested the involvement of the polymorphically expressed enzyme, CYP2D6, in dexfenfluramine metabolism. In this study, human liver microsomes and yeast-expressed recombinant enzymes were used to examine dexfenfluramine metabolism in vitro. In human liver microsomes, the major product of dexfenfluramine was nordexfenfluramine with lesser amounts of a novel metabolite, N-hydroxynordexfenfluramine, and ketone and alcohol derivatives being formed. Eadie-Hofstee plots (v against v/[s]) of nordexfenfluramine formation between 1 and 1000 microM substrate concentration were biphasic in three of four liver microsome samples examined, with mean Km values of 3 and 569 microM for the high and low affinity enzymes, respectively. At a substrate concentration (0.5 microM) around the known therapeutic plasma concentration, there was negligible inhibition of microsomal dexfenfluramine N-dealkylation by sulphaphenazole and ketoconazole, but between 33 and 100% inhibition by quinidine, and 0-58% inhibition by 7,8-naphthoflavone in seven liver samples. In human liver microsomes, there was also a significant correlation (rs= 0.79, n = 10, P < 0.01) between dextromethorphan O-demethylation and dexfenfluramine (at 1 microM) N-dealkylation activities. Dexfenfluramine was a specific inhibitor (IC50 46 microM) of CYP2D6-mediated dextromethorphan O-demethylation in human liver microsomes but did not appreciably inhibit six other cytochrome P450 isoform-selective activities for CYP1A2, 2A6, 2C9, 2C19, 2E1 and 3A activities in human liver microsomes. Yeast-expressed recombinant human CYP2D6 metabolized dexfenfluramine with high affinity (Km 1.6 microM, Vmax 0.18 nmol min(-1) nmol P450(-1)) to nordexfenfluramine which was the sole product observed. Recombinant CYP1A2 was a lower affinity enzyme (Km 301 microM, Vmax 1.12 nmol min(-1) nmol P450(-1)) and produced nordexfenfluramine with small amounts of N-hydroxynordexfenfluramine. This is the first detailed study to examine the in-vitro metabolism of dexfenfluramine in human liver microsomes and by recombinant human P450s. We were able to identify CYP2D6 (high affinity) and CYP1A2 (low affinity) as the major enzymes catalysing the N-dealkylation of dexfenfluramine in human liver microsomes.
Dexfenfluramine has known human metabolites that include nordexfenfluramine.
Half Life: 17-20 hours

Associated Chemicals

Dexfenfluramine hydrochloride; 3239-45-0

Wikipedia

Dexfenfluramine

Drug Warnings

OBJECTIVE: To describe the prevalence of diet drug-related valvular disease among our referral population and the association of valvular disease with duration of exposure to fenfluramine and phentermine in combination and to dexfenfluramine alone. PATIENTS AND METHODS: In this retrospective review of clinical and echocardiographic data, charts of patients referred for treatment of toxic effects of diet drugs were reviewed, and telephone interviews were conducted. RESULTS: Between June and December 1997, 191 patients (164 women, 27 men; mean age, 47 years) were referred for possible diet drug-related valvular disease. Twenty-eight (28%) of the 99 asymptomatic patients and 40 (43%) of the 92 symptomatic patients had abnormal echocardiographic findings. Valvular lesions among the 68 patients with abnormal echocardiographic findings included mild (or greater) aortic regurgitation in 55 patients (81%), moderate (or greater) mitral regurgitation in 12 (18%), and moderate (or greater) tricuspid regurgitation in 7 (10%). The Food and Drug Administration case definition of diet drug-related valvulopathy was noted in 31 % of this referral population. Of patients with valvulopathy, mean duration of therapy with fenfluramine and phentermine in combination and dexfenfluramine alone was 9 months and 5 months, respectively. Duration of therapy was not associated with presence or absence of disease. Five patients had surgical intervention for severe valvulopathy: 3 had mitral valve repair, 1 had mitral valve replacement, and 1 had aortic valve replacement. Pulmonary hypertension (>40 mm Hg) was found in 24 patients (13%), and 17 (71 %) had pulmonary hypertension in association with valvulopathy. CONCLUSION: This study demonstrated a 31% (60/191) prevalence of valvulopathy in patients with a history of diet drug exposure who were referred for echocardiographic evaluation. The most common finding was mild aortic regurgitation. Twenty-eight percent of asymptomatic patients had abnormal echocardiographic findings. This study emphasizes the spectrum of diet drug-related cardiac disease and the potential for valvulopathy in asymptomatic patients.
Temporal association between use of fenfluramine (Pondimin) or dexfenfluramine (Redux) and the development of unusual mitral, aortic, tricuspid, and/or pulmonary valvular (usually multivalvular) and echocardiographic abnormalities (that sometimes occurred concomitantly with pulmonary hypertension, occasionally required open heart surgery, and rarely were fatal) resulted in the withdrawal of these anorexigenic agents from the US market in 1997.
Ambylopia occurred in more than 1% of patients receiving dexfenfluramine in controlled clinical trials.
Adverse musculoskeletal effects that occurred in more than 1% of patients receiving dexfenfluramine in controlled clinical trials include arthralgia, myalgia, and arthritis. Leg cramps, joint disorder, bone disorder, tenosynovitis, myasthenia, and rheumatoid arthritis each occurred in 0.1-1% of patients receiving the drug in controlled clinical trials. Bursitis and tetany each occurred rarely. Myopathy has been reported in patients receiving dexfenfluramine, however, a causal relationship to the drug has not been established.
For more Drug Warnings (Complete) data for DEXFENFLURAMINE (20 total), please visit the HSDB record page.

Biological Half Life

17-20 hours
It has an elimination half life of approximately 32 hours.

General Manufacturing Information

FDA asked for voluntary withdrawal from the market in 1997 and received compliance.

Dates

Modify: 2024-04-14
1: Grottick AJ, Whelan K, Sanabria EK, Behan DP, Morgan M, Sage C. Investigating interactions between phentermine, dexfenfluramine, and 5-HT2C agonists, on food intake in the rat. Psychopharmacology (Berl). 2015 Jun;232(11):1973-82. doi: 10.1007/s00213-014-3829-2. Epub 2014 Dec 20. PubMed PMID: 25524140; PubMed Central PMCID: PMC4425807.
2: Dempsie Y, MacRitchie NA, White K, Morecroft I, Wright AF, Nilsen M, Loughlin L, Mair KM, MacLean MR. Dexfenfluramine and the oestrogen-metabolizing enzyme CYP1B1 in the development of pulmonary arterial hypertension. Cardiovasc Res. 2013 Jul 1;99(1):24-34. doi: 10.1093/cvr/cvt064. Epub 2013 Mar 20. PubMed PMID: 23519266; PubMed Central PMCID: PMC3687748.
3: Quednow BB, Treyer V, Hasler F, Dörig N, Wyss MT, Burger C, Rentsch KM, Westera G, Schubiger PA, Buck A, Vollenweider FX. Assessment of serotonin release capacity in the human brain using dexfenfluramine challenge and [18F]altanserin positron emission tomography. Neuroimage. 2012 Feb 15;59(4):3922-32. doi: 10.1016/j.neuroimage.2011.09.045. Epub 2011 Oct 5. PubMed PMID: 21996132.
4: Mahendran R. Acute manic relapse with dexfenfluramine. Clin Psychopharmacol Neurosci. 2011 Apr;9(1):44. doi: 10.9758/cpn.2011.9.1.44. Epub 2011 Apr 30. PubMed PMID: 23431324; PubMed Central PMCID: PMC3568654.
5: Banas SM, Doly S, Boutourlinsky K, Diaz SL, Belmer A, Callebert J, Collet C, Launay JM, Maroteaux L. Deconstructing antiobesity compound action: requirement of serotonin 5-HT2B receptors for dexfenfluramine anorectic effects. Neuropsychopharmacology. 2011 Jan;36(2):423-33. doi: 10.1038/npp.2010.173. Epub 2010 Oct 6. PubMed PMID: 20927048; PubMed Central PMCID: PMC3055663.
6: Bouffioux L, Radermecker MA, De Leval L, D'Orio V, Limet R. [Image of the month. A case of aortic regurgitation association with dexfenfluramine]. Rev Med Liege. 2009 Sep;64(9):432-3. French. PubMed PMID: 19947311.
7: Desbuards N, Antier D, Rochefort GY, Apfeldorfer CS, Schenck E, Hanton G, Hyvelin JM. Dexfenfluramine discontinuous treatment does not worsen hypoxia-induced pulmonary vascular remodeling but activates RhoA/ROCK pathway: consequences on pulmonary hypertension. Eur J Pharmacol. 2009 Jan 14;602(2-3):355-63. doi: 10.1016/j.ejphar.2008.11.025. Epub 2008 Nov 21. PubMed PMID: 19049806.
8: Dempsie Y, Morecroft I, Welsh DJ, MacRitchie NA, Herold N, Loughlin L, Nilsen M, Peacock AJ, Harmar A, Bader M, MacLean MR. Converging evidence in support of the serotonin hypothesis of dexfenfluramine-induced pulmonary hypertension with novel transgenic mice. Circulation. 2008 Jun 3;117(22):2928-37. doi: 10.1161/CIRCULATIONAHA.108.767558. Epub 2008 May 27. PubMed PMID: 18506000.
9: Foltin RW, Danysz W, Bisaga A. A novel procedure for assessing the effects of drugs on satiation in baboons: effects of memantine and dexfenfluramine. Psychopharmacology (Berl). 2008 Sep;199(4):583-92. doi: 10.1007/s00213-008-1178-8. Epub 2008 May 15. PubMed PMID: 18481045; PubMed Central PMCID: PMC2708070.
10: Wellman PJ. Effects of acute administration of phentermine, alone or in combination with dexfenfluramine, on pain reactivity in the adult rat. Pharmacol Biochem Behav. 2008 Sep;90(3):339-43. doi: 10.1016/j.pbb.2008.03.009. Epub 2008 Mar 25. PubMed PMID: 18462783.

Explore Compound Types